molecular formula C16H10Cl3NO2 B2526581 5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole CAS No. 339019-75-9

5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole

Cat. No.: B2526581
CAS No.: 339019-75-9
M. Wt: 354.61
InChI Key: FAGDJLKYQVYUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chlorophenyl group and a dichlorophenoxy group attached to an oxazole ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole typically involves the reaction of 2-chlorobenzoyl chloride with 2,5-dichlorophenol in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization using a suitable reagent like phosphorus oxychloride to form the oxazole ring. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or dichlorophenoxy groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(2,4-dichlorophenoxy)phenol: Known for its antimicrobial properties.

    2,4-Dichlorophenoxyacetic acid: Widely used as a herbicide.

Uniqueness

5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-(2-chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NO2/c17-10-5-6-14(19)16(7-10)21-9-11-8-15(22-20-11)12-3-1-2-4-13(12)18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGDJLKYQVYUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)COC3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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